4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt
Brand Name: Vulcanchem
CAS No.: 871329-70-3
VCID: VC2912106
InChI: InChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1
SMILES: B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+]
Molecular Formula: C8H12BNaO2
Molecular Weight: 173.98 g/mol

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

CAS No.: 871329-70-3

Cat. No.: VC2912106

Molecular Formula: C8H12BNaO2

Molecular Weight: 173.98 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt - 871329-70-3

Specification

CAS No. 871329-70-3
Molecular Formula C8H12BNaO2
Molecular Weight 173.98 g/mol
IUPAC Name sodium;(4,4-dimethylcyclohexa-1,5-dien-1-yl)-hydroxyborinate
Standard InChI InChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1
Standard InChI Key YBUXCAFVTNSKLJ-UHFFFAOYSA-N
SMILES B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+]
Canonical SMILES B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+]

Introduction

Chemical Identity and Structure

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt is an organoboron compound with a distinctive cyclohexa-1,5-diene structure. This compound features a boronic acid group attached to a cyclohexadiene ring with two methyl groups at the 4-position. The sodium counterion stabilizes the structure, making it more amenable to various chemical transformations. The compound's chemical structure consists of a boronic acid moiety (-B(OH)O⁻) attached to a cyclohexadiene ring system with two methyl substituents, forming a sodium salt.

Basic Chemical Identifiers

The compound is uniquely identified through various chemical nomenclature systems and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

ParameterValue
CAS Registry Number871329-70-3
Molecular FormulaC₈H₁₂BNaO₂
Molecular Weight173.98 g/mol
IUPAC Namesodium;(4,4-dimethylcyclohexa-1,5-dien-1-yl)-hydroxyborinate
InChIInChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1
InChIKeyYBUXCAFVTNSKLJ-UHFFFAOYSA-N
SMILESB(C1=CCC(C=C1)(C)C)(O)[O-].[Na+]

The compound is also recognized by several synonyms in scientific literature and commercial catalogs, including Sodium hydrogen(4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate and Boronic acid, B-(4,4-dimethyl-1,5-cyclohexadien-1-yl)-, sodium salt (1:1) .

Physical and Chemical Properties

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt possesses distinctive physical and chemical properties that determine its behavior in chemical reactions and its handling requirements.

Physical Properties

The compound exists as a solid with a high melting point, characteristic of many organoboron compounds. The key physical properties are summarized in Table 2.

Table 2: Physical Properties of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

PropertyValueSource
Physical StateSolidBased on melting point
Melting Point300-302°C
Exact Mass174.0828041 Da
Monoisotopic Mass174.0828041 Da

Molecular Properties

Understanding the molecular properties of this compound provides insights into its potential reactivity and behavior in chemical systems. These properties, derived from computational chemistry methods, are presented in Table 3.

Table 3: Molecular Properties of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

PropertyValueSource
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Parent Compound(4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid (CID 44119641)

The compound contains a hydroxyl group that can function as a hydrogen bond donor, while the oxygen atoms can serve as hydrogen bond acceptors. The limited number of rotatable bonds suggests a relatively rigid structure, which may impact its conformational behavior in chemical reactions .

Structural Characteristics and Related Compounds

Structural Features

The 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt features a cyclohexadiene system with two methyl groups at the 4-position, creating a quaternary carbon center. The boronic acid group is attached at the 1-position, and the sodium counterion balances the negative charge of the deprotonated boronic acid. The cyclohexadiene structure provides a rigid framework with potential for π-interactions, while the boronic acid functionality serves as the reactive center for many transformations .

Related Compounds

Several structurally related compounds have been reported in the literature. The parent boronic acid, (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid (CID 44119641), and the pinacol ester derivative (CAS: 871333-97-0) are among the most closely related structures. The pinacol ester serves as a protected form of the boronic acid, potentially offering enhanced stability in certain reaction conditions .

Table 4: Related Compounds to 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Relationship
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acidNot specified (PubChem CID 44119641)C₈H₁₃BO₂152.00Parent compound
4,4-Dimethylcyclohexa-1,5-dienylboronic acid pinacol ester871333-97-0C₁₄H₂₃BO₂234.15Protected derivative

Applications and Uses

Synthetic Applications

The 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt holds significant potential in organic synthesis, particularly in cross-coupling reactions. Boronic acids and their salts are widely recognized as versatile reagents in Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in complex molecular structures.

The specific applications of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt may include:

  • Cross-coupling reactions for the synthesis of complex organic molecules

  • Introduction of the 4,4-dimethylcyclohexa-1,5-dienyl moiety into larger structures

  • Potential use in medicinal chemistry for the synthesis of biologically active compounds

  • Building block in the preparation of materials with specific electronic or structural properties

ClassificationHazard StatementsDescription
Irritant (Xi)H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
ParameterSpecificationSource
Purity≥96%
FormSolid
PackagingTypically 250 mg to 1 g
Use RestrictionFor research use only. Not for human or veterinary use.

The compound is generally supplied with a certificate of analysis confirming its identity and purity, making it suitable for research applications in synthetic organic chemistry.

Analytical Characterization

The identification and characterization of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt typically involve various analytical techniques. While specific spectroscopic data is limited in the available sources, the common analytical methods used for characterizing such compounds include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis.

The characteristic structural features that would be observable in spectroscopic analysis include:

  • The presence of methyl groups at the 4-position

  • The cyclohexadiene system with its distinctive unsaturated pattern

  • The boronic acid moiety with its characteristic B-O bonds

  • The sodium counter ion, which may be detected through elemental analysis

Future Research Directions

Although 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt has been synthesized and characterized, several aspects of its chemistry warrant further investigation:

  • Exploration of its reactivity in a broader range of cross-coupling reactions

  • Investigation of its potential applications in the synthesis of natural products or pharmaceutically relevant compounds

  • Studies on its stereochemical influence in asymmetric synthesis

  • Development of more efficient synthetic routes to this compound and its derivatives

  • Examination of its potential as a building block in materials science

These research directions could enhance our understanding of the compound's utility and expand its applications in synthetic organic chemistry.

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